molecular formula C20H24FN3O B6636464 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

Cat. No. B6636464
M. Wt: 341.4 g/mol
InChI Key: WAZQAXRCUAEKCH-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its therapeutic effects. 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has also been found to increase the levels of brain-derived neurotrophic factor, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide is its high potency and selectivity. This makes it a useful tool for studying the role of serotonin and dopamine receptors in various physiological processes. However, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide. One area of interest is its potential use in the treatment of psychiatric disorders. Further studies are needed to determine the efficacy of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide in treating depression, anxiety, and schizophrenia in humans. Additionally, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has been studied for its potential use in cancer therapy, and more research is needed to determine its effectiveness in this area. Finally, there is a need for the development of new methods for administering 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide, such as the use of nanoparticles, to improve its solubility and effectiveness in lab experiments.
Conclusion:
In conclusion, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield a high purity product, and it has been extensively studied for its potential use in the treatment of various diseases. Although the exact mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide is not fully understood, it has been found to have anti-inflammatory, analgesic, and anxiolytic effects. 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has several advantages in lab experiments, including its high potency and selectivity, but also has some limitations, such as poor solubility in water and a short half-life. Future research on 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide should focus on its potential use in the treatment of psychiatric disorders and cancer therapy, as well as the development of new methods for administering the compound.

Synthesis Methods

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide involves the reaction of 1-(2-fluorophenyl)piperazine with 3-methylbenzyl bromide in the presence of potassium carbonate and acetone. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide. This method has been optimized to yield a high purity product and has been used in several scientific studies.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Furthermore, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide has been found to have potential applications in the treatment of depression, anxiety, and schizophrenia. It has also been studied for its potential use in cancer therapy due to its ability to inhibit tumor growth.

properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-5-4-6-17(13-16)14-22-20(25)15-23-9-11-24(12-10-23)19-8-3-2-7-18(19)21/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAXRCUAEKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide

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